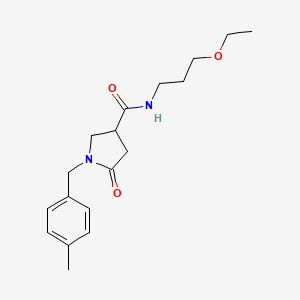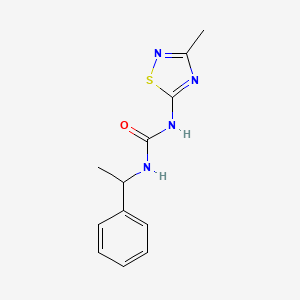
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound has been of great interest to the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that it may work by modulating the activity of certain receptors in the brain, such as the NMDA receptor and the alpha7 nicotinic acetylcholine receptor. It may also work by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. It has also been shown to reduce the levels of certain inflammatory markers, such as TNF-alpha and IL-6. In addition, it has been shown to improve mitochondrial function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is its potential as a neuroprotective agent. It has been shown to have a wide range of neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is in the development of more water-soluble derivatives of the compound that can be used in a wider range of experiments. Finally, there is a need for further studies to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions.
合成法
The synthesis of N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with ethyl acetoacetate to form 1-(4-methylbenzyl)-3-oxobutan-1-amine. This intermediate is then reacted with 3-chloropropyl ethyl ether to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-3-oxobutan-1-amine. Finally, this intermediate is treated with ammonia to form N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-(3-ethoxypropyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can improve memory and learning in animal models. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-10-4-9-19-18(22)16-11-17(21)20(13-16)12-15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOTKGMHJXTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]butan-1-ol](/img/structure/B5901914.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)

![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)